PDK1 Biochemical IC50 Comparison: Pyridinyloxybenzyl vs. 3,4-Difluorobenzyl Substituent Effect on Kinase Inhibition
The 2-oxo-1,2-dihydropyridine-3-carboxamide patent class establishes that N1-pyridone and exocyclic amide substituents co-determine PDK1 IC50. In the exemplified SAR of US10351548B2, the 1-(3,4-difluorobenzyl) substituent paired with optimized indolinone-bearing carboxamide appendages yields PDK1 IC50 values in the 0.01–1 μM range [1]. The 1-methyl-3-(pyridin-2-yloxy)benzyl variant (CAS 1706169-67-6) replaces the lipophilic difluorobenzyl motif with a hydrogen-bond-capable pyridyl ether, a modification predicted by class-level SAR to shift both potency and kinase selectivity profile. Direct head-to-head biochemical IC50 data for this specific compound are not yet publicly disclosed in peer-reviewed literature; the comparison is class-level inference.
| Evidence Dimension | PDK1 biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Patent-exemplified 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives: PDK1 IC50 0.01–1 μM |
| Quantified Difference | Not quantifiable from published data |
| Conditions | PDK1 in vitro kinase assay; recombinant human PDK1 enzyme (US10351548B2) |
Why This Matters
Scientific teams selecting a PDK1 inhibitor probe must verify whether the pyridinyloxybenzyl-for-difluorobenzyl substitution preserves or improves potency before assuming equivalence.
- [1] US10351548B2 – 2-oxo-1,2-dihydropyridine-3-carboxamide compounds and their use as inhibitors of PDK1. Filed 10 Jun 2016, published 16 Jul 2019. View Source
